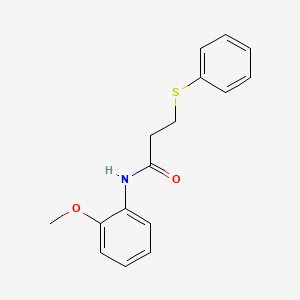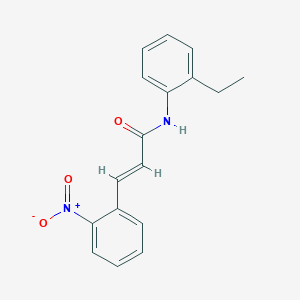![molecular formula C16H16N2O3S B5842820 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell growth, inflammation, or microbial growth.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole. It has been found to reduce the expression of certain inflammatory markers in animal models, indicating its anti-inflammatory properties. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating its anticancer properties. Additionally, it has been found to inhibit the growth of certain fungi and bacteria, indicating its antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it is relatively easy to synthesize and has shown low toxicity in animal models. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole. One of the areas of research includes the optimization of its synthesis method to increase its yield and purity. Another area of research includes the investigation of its mechanism of action to better understand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole has been reported in several studies. One of the commonly used methods involves the reaction of 4-methoxyphenylsulfonyl chloride with 1,2-phenylenediamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain the final product. Another method involves the reaction of 4-methoxyphenylsulfonyl chloride with o-phenylenediamine in the presence of a base such as sodium hydride, followed by the reaction with ethyl iodide.
Applications De Recherche Scientifique
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its antifungal and antibacterial properties, as it has been found to inhibit the growth of fungi and bacteria.
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfonylethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-12-6-8-13(9-7-12)22(19,20)11-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBYWVDBISLTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)



![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)


![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)


![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)

